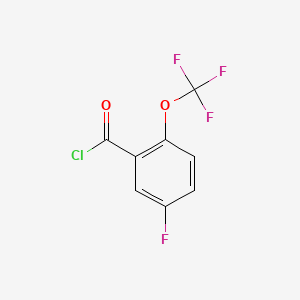

5-Fluoro-2-(trifluoromethoxy)benzoyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

5-fluoro-2-(trifluoromethoxy)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O2/c9-7(14)5-3-4(10)1-2-6(5)15-8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRULKQBGZXHPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride typically involves the chlorination of 5-Fluoro-2-(trifluoromethoxy)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete conversion to the benzoyl chloride derivative.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 5-Fluoro-2-(trifluoromethoxy)benzoic acid.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base such as triethylamine (TEA) or pyridine to neutralize the generated hydrochloric acid.

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products:

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

5-Fluoro-2-(trifluoromethoxy)benzoic acid: Formed from hydrolysis.

Biaryl Compounds: Formed from coupling reactions.

Wissenschaftliche Forschungsanwendungen

Building Block for Fluorinated Compounds

5-Fluoro-2-(trifluoromethoxy)benzoyl chloride serves as a crucial building block for synthesizing fluorinated fine chemicals. The presence of fluorine enhances the metabolic stability and bioavailability of the resulting compounds, making them valuable in drug development and agrochemical formulations.

Acylation Reactions

The acyl chloride functionality allows for acylation reactions, where the fluorinated benzoyl group can be introduced onto various nucleophiles. This reactivity is essential in creating novel derivatives with improved therapeutic profiles.

Applications in Medicinal Chemistry

Pharmaceutical Development

Fluorinated compounds are increasingly prevalent in pharmaceuticals due to their enhanced bioactivity and metabolic stability. Approximately 25% of small-molecule drugs currently on the market contain fluorine atoms, with this trend expected to grow . The incorporation of this compound into drug design can lead to more effective treatments with fewer side effects.

Case Study: Dipeptidyl Peptidase-4 Inhibitors

Recent research has shown that derivatives synthesized from this compound exhibit potent activity as Dipeptidyl Peptidase-4 inhibitors, which are critical in managing type 2 diabetes. These compounds demonstrated improved pharmacokinetic properties compared to non-fluorinated counterparts .

Applications in Agrochemicals

Fluorination alters the physicochemical properties of agrochemicals, enhancing their efficacy and selectivity. The use of this compound in the synthesis of herbicides and pesticides has been shown to improve lipophilicity and metabolic stability, leading to more effective crop protection agents .

Environmental Considerations

While the benefits of fluorinated compounds are significant, there are environmental concerns associated with their persistence. Fluorinated organic compounds can accumulate in the environment and may pose risks to human health and ecosystems. Ongoing research is focused on understanding these impacts and developing strategies to mitigate potential hazards .

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride involves its reactivity as an electrophilic reagent. The presence of the electron-withdrawing fluorine and trifluoromethoxy groups increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new carbon-carbon and carbon-heteroatom bonds.

Molecular Targets and Pathways: The compound targets nucleophilic sites in molecules, facilitating the formation of amides, esters, and other derivatives. In biological systems, its fluorinated nature can influence interactions with enzymes and receptors, potentially leading to enhanced biological activity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of this compound and Analogues

Key Observations:

Substituent Effects: The trifluoromethoxy group (-OCF₃) at position 2 in the target compound increases electrophilicity compared to methyl (-CH₃) or methoxy (-OCH₃) groups, enhancing reactivity in nucleophilic acyl substitutions .

Synthetic Utility: Substituted benzoyl chlorides are typically synthesized via thionyl chloride (SOCl₂) treatment of benzoic acids (e.g., reflux in toluene for 2 hours) . The target compound’s derivatives, such as benzothiazinones, demonstrate antimycobacterial activity, highlighting its role in medicinal chemistry .

Research and Application Insights

- Pharmaceutical Relevance : Fluorinated benzoyl chlorides are critical intermediates in drug discovery. For instance, This compound could serve as a precursor for kinase inhibitors or antimicrobial agents, leveraging fluorine’s bioisosteric properties .

- Comparative Reactivity : The trifluoromethoxy group confers higher lipophilicity than methoxy or methyl groups, improving membrane permeability in bioactive molecules .

Biologische Aktivität

5-Fluoro-2-(trifluoromethoxy)benzoyl chloride is a fluorinated organic compound that plays a significant role in medicinal chemistry and organic synthesis. Its unique structural features, particularly the presence of fluorine and trifluoromethoxy groups, enhance its biological activity and make it a valuable precursor in the development of pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula of this compound is C9H5ClF4O2. The compound contains an acyl chloride functional group, which contributes to its reactivity in various organic reactions. The presence of fluorinated moieties is known to improve metabolic stability and bioavailability, which are critical factors in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C9H5ClF4O2 |

| Molecular Weight | 253.58 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily linked to its role as a reactive intermediate in organic synthesis. The acyl chloride functionality allows it to participate in acylation reactions, enabling the introduction of the fluorinated benzoyl group onto other molecules. This property is exploited in the synthesis of various biologically active derivatives, which may exhibit enhanced therapeutic effects compared to their non-fluorinated counterparts.

Interaction with Biological Targets

Studies indicate that the compound can interact with various nucleophiles, leading to the formation of novel derivatives that may possess significant biological activity. The incorporation of fluorinated groups often results in improved binding affinities to biological targets, making these derivatives promising candidates for drug development.

Applications in Medicinal Chemistry

- Pharmaceutical Development : The compound serves as a building block for synthesizing pharmaceuticals, particularly those requiring enhanced metabolic stability due to fluorination.

- Agrochemicals : Its ability to modify biological molecules makes it useful in developing agrochemicals that require specific chemical functionalities.

- Biological Probes : The fluorine atoms can be utilized for tracking the compound's movement within biological systems using techniques like fluorine magnetic resonance imaging (F-MRI).

Case Studies and Research Findings

Several studies have highlighted the potential applications and biological activities associated with this compound:

- Synthesis of Fluorinated Compounds : Research has demonstrated that this compound can be used effectively in synthesizing fluorinated analogs of known drugs, enhancing their pharmacokinetic properties.

- Neuroprotective Properties : Some derivatives synthesized from this compound have shown neuroprotective effects in vitro, indicating potential applications in treating neurodegenerative diseases.

- Anti-inflammatory Activity : Compounds derived from this compound have been evaluated for anti-inflammatory properties, with some exhibiting significant inhibition of inflammatory pathways.

Safety and Environmental Considerations

While this compound is valuable in research and development, it is essential to consider its safety profile. Acyl chlorides are known to be corrosive and can cause severe skin burns and eye damage. Additionally, compounds containing fluorine may pose environmental concerns due to their persistence.

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride?

- Methodological Answer : The compound can be synthesized via reaction of the corresponding benzoic acid derivative with thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF). For example, analogous procedures involve refluxing 2-chloro-4-fluoro-5-nitrobenzoic acid with SOCl₂ in dichloromethane (DCM) for 3 hours under controlled conditions to yield the acyl chloride . Purification typically involves distillation or recrystallization.

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are essential for structural confirmation (e.g., verifying the C=O stretch at ~1770 cm⁻¹ for acyl chlorides). High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS) assess purity and molecular weight. For trace impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : The compound is classified under IARC Group 2A ("probably carcinogenic to humans") due to structural similarities to benzoyl chloride derivatives showing limited carcinogenic evidence in animal studies . Use fume hoods, nitrile gloves, and eye protection. Store at 2–8°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer : By-products like carboxylic acid impurities arise from incomplete chlorination or hydrolysis. Optimize by:

- Using anhydrous solvents (e.g., DCM) and drying agents (molecular sieves).

- Controlling stoichiometry (SOCl₂ in excess, 1.5–2.0 equivalents).

- Adding DMF (0.1–0.5% v/v) to catalyze the reaction at 40–60°C .

- Monitor reaction progress via thin-layer chromatography (TLC) and quench residual SOCl₂ with ice-cold water.

Q. What are the implications of the compound’s stability under different storage conditions?

- Methodological Answer : The compound is moisture-sensitive due to the reactive acyl chloride group. Stability studies show decomposition rates increase at >25°C or in humid environments. Storage at 2–8°C in argon-purged vials extends shelf life. For transport, use blue ice packs to maintain低温 .

Q. How does the compound’s reactivity compare to other benzoyl chlorides in nucleophilic acyl substitution?

- Methodological Answer : The electron-withdrawing trifluoromethoxy (-OCF₃) and fluoro (-F) substituents enhance electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. For example, in amide bond formation, it reacts 2–3× faster than unsubstituted benzoyl chloride under identical conditions. Kinetic studies using UV-Vis spectroscopy can quantify this effect .

Q. How can researchers resolve contradictions in toxicological data regarding carcinogenicity?

- Methodological Answer : Discrepancies in carcinogenicity data (e.g., limited evidence in animals vs. Group 2A classification) arise from differences in exposure routes (e.g., dermal vs. inhalation) and species-specific metabolic pathways. Address these by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.